molecular formula C21H18FN3O2S B2607619 (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile CAS No. 333414-69-0

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile

Cat. No.: B2607619
CAS No.: 333414-69-0
M. Wt: 395.45
InChI Key: BYRCEULAIJJCDC-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C21H18FN3O2S and its molecular weight is 395.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Molecular Formula : C21H15F3N2O2S
  • Molecular Weight : 416.42 g/mol
  • CAS Number : 683250-97-7

The thiazole moiety is critical for its biological activity, particularly in cancer therapy and as an anti-inflammatory agent.

Antitumor Activity

Research indicates that compounds with thiazole rings exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation effectively:

  • IC50 Values :
    • Compound with a similar thiazole structure exhibited IC50 values around 1.61 µg/mL against Jurkat cells and 1.98 µg/mL against A-431 cells, indicating potent antitumor activity .

The presence of electron-donating groups such as methoxy on the phenyl ring significantly enhances the cytotoxic potential. The SAR analysis suggests that modifications at specific positions on the thiazole and phenyl rings can lead to improved efficacy against tumor cells.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Protein Interactions : Molecular dynamics simulations have shown that compounds similar to this one primarily interact with target proteins through hydrophobic contacts, which are crucial for their anticancer effects .

The thiazole ring's structural features facilitate binding to enzymes involved in cell cycle regulation and apoptosis, making it a valuable scaffold for drug development.

Study 1: Cytotoxicity Assessment

A detailed study assessed the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The compound demonstrated significant growth inhibition in HT29 colon cancer cells, with an IC50 value lower than that of standard drugs like doxorubicin .

Study 2: In Vivo Efficacy

In vivo studies using animal models have shown that compounds with similar structures can significantly reduce tumor size and improve survival rates in treated subjects compared to controls. These findings support the potential use of this compound in clinical settings for cancer treatment.

Structure-Activity Relationship (SAR)

The SAR analysis highlights several key factors influencing the biological activity of this compound:

  • Thiazole Ring : Essential for cytotoxicity.
  • Electron-Drawing Groups : Enhance potency; for example, the presence of fluorine increases lipophilicity and improves membrane permeability.
  • Substituents on Phenyl Rings : The position and nature of substituents (e.g., methoxy vs. halogens) significantly affect the compound's interaction with biological targets.

Properties

IUPAC Name

(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c1-13-4-6-16(9-17(13)22)24-11-15(10-23)21-25-18(12-28-21)14-5-7-19(26-2)20(8-14)27-3/h4-9,11-12,24H,1-3H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRCEULAIJJCDC-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.